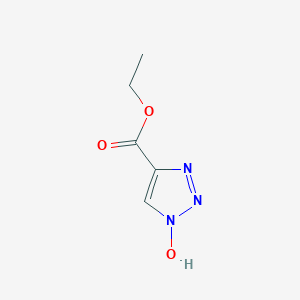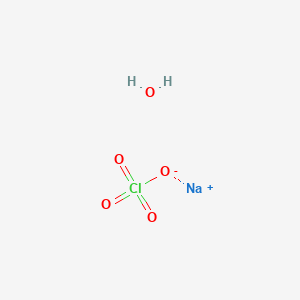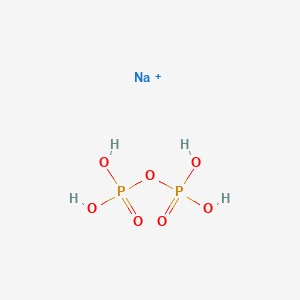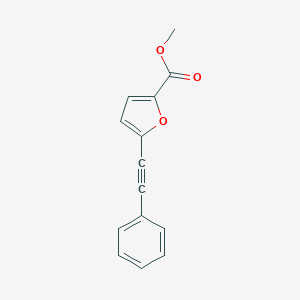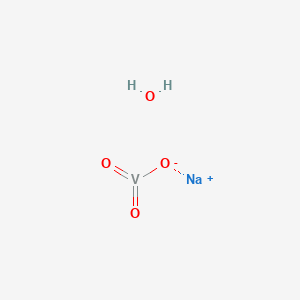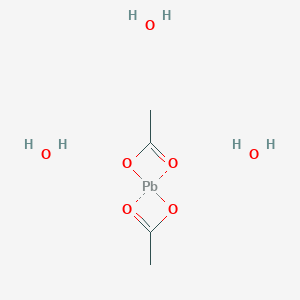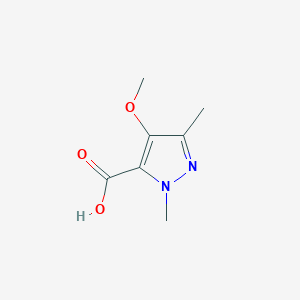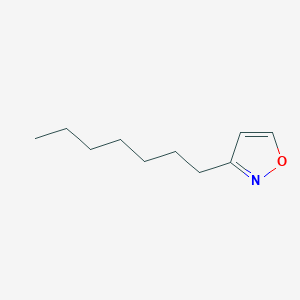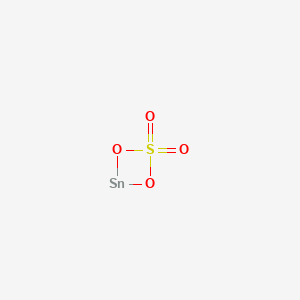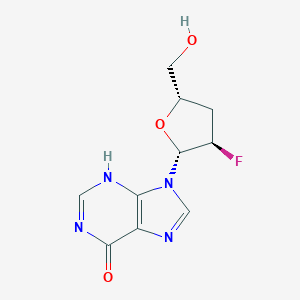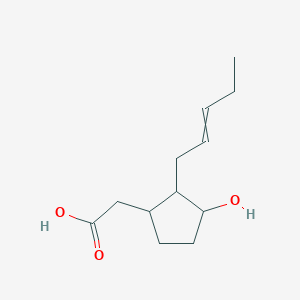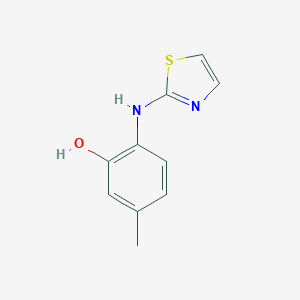
Icoduline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Icoduline is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It is a member of the class of compounds known as benzamides and has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
Icoduline has been studied for its potential therapeutic properties in a variety of research applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of icoduline is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to activate certain transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which is involved in the antioxidant response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to increase the expression of certain genes involved in the antioxidant response. Additionally, it has been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using icoduline in lab experiments is that it has been shown to have low toxicity and high bioavailability. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
将来の方向性
There are many potential future directions for research on icoduline. One area of interest is the development of this compound-based therapies for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the study of this compound's effects on the gut microbiome, which has been shown to play a role in a variety of physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
合成法
Icoduline is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-chloro-4-nitroaniline with sodium hydroxide to form 2-nitro-4-aminophenol. This compound is then reacted with phthalic anhydride to form 2-(2-nitro-4-aminophenyl)isoindoline-1,3-dione. The final step involves the reduction of this compound using hydrogen gas and a palladium catalyst to form this compound.
特性
CAS番号 |
138511-81-6 |
|---|---|
分子式 |
C10H10N2OS |
分子量 |
206.27 g/mol |
IUPAC名 |
5-methyl-2-(1,3-thiazol-2-ylamino)phenol |
InChI |
InChI=1S/C10H10N2OS/c1-7-2-3-8(9(13)6-7)12-10-11-4-5-14-10/h2-6,13H,1H3,(H,11,12) |
InChIキー |
UTHOTQDPKFKRKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=NC=CS2)O |
正規SMILES |
CC1=CC(=C(C=C1)NC2=NC=CS2)O |
その他のCAS番号 |
138511-81-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



